![molecular formula C14H19NOS B14567374 N-[Cyclohexyl(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline CAS No. 61821-36-1](/img/structure/B14567374.png)
N-[Cyclohexyl(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclohexyl(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline typically involves the reaction of cyclohexanone with aniline derivatives under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[Cyclohexyl(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[Cyclohexyl(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[Cyclohexyl(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-4-(4-methoxyphenoxy)butanamide
- N-Cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide
- N-Cyclohexyl-4-methoxybenzamide
Uniqueness
N-[Cyclohexyl(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline is unique due to its specific structural features, such as the presence of the sulfanylidene group and the combination of cyclohexyl and methylaniline moieties. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
61821-36-1 |
---|---|
Molecular Formula |
C14H19NOS |
Molecular Weight |
249.37 g/mol |
IUPAC Name |
N-[cyclohexyl(sulfinyl)methyl]-N-methylaniline |
InChI |
InChI=1S/C14H19NOS/c1-15(13-10-6-3-7-11-13)14(17-16)12-8-4-2-5-9-12/h3,6-7,10-12H,2,4-5,8-9H2,1H3 |
InChI Key |
VVUBALDHNONPJP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.